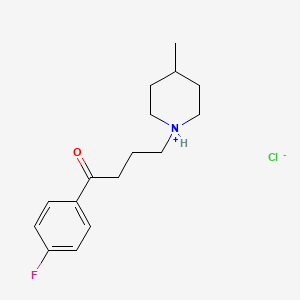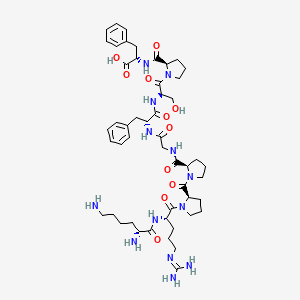
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH is a synthetic peptide composed of a sequence of amino acids. Each amino acid in this sequence is in the D-configuration, which is less common in nature compared to the L-configuration. This specific sequence of amino acids can be used in various scientific and medical research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, in this case, D-phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (D-proline) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Repetition: Steps 2 is repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the pure peptide from any side products or impurities.
化学反应分析
Types of Reactions
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Any disulfide bonds formed during synthesis can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Coupling Reagents: HBTU, DIC, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used in peptide synthesis.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.
科学研究应用
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism by which H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways or metabolic processes. The D-configuration of the amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.
相似化合物的比较
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can be compared to other synthetic peptides with similar sequences but different configurations or modifications. For example:
L-configured peptides: These are more common in nature but less stable than D-configured peptides.
Peptides with different sequences: Modifying the sequence can alter the peptide’s properties and applications.
Peptides with post-translational modifications: Such as phosphorylation or glycosylation, which can significantly impact their biological activity.
Similar compounds include:
H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH: The L-configured version of the peptide.
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Tyr-OH: A similar peptide with a tyrosine residue instead of phenylalanine.
This compound in various fields of research and industry.
属性
IUPAC Name |
(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34+,35-,36+,37-,38-,39-,40-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-ZJUPDSTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)N)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CO)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
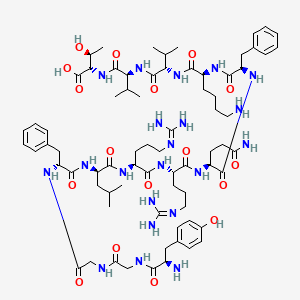
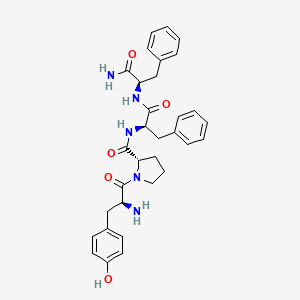
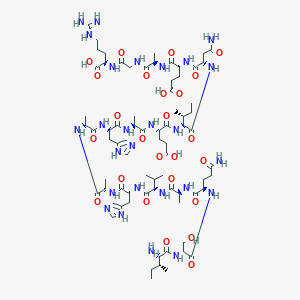
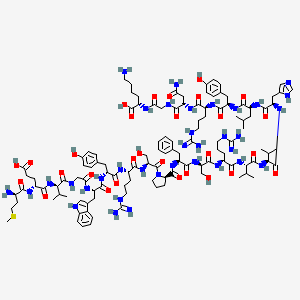
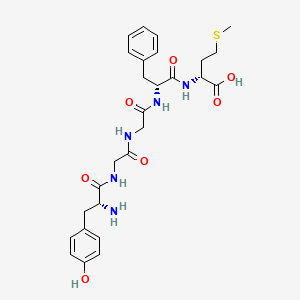
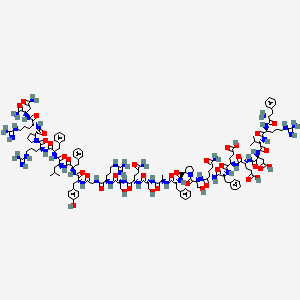
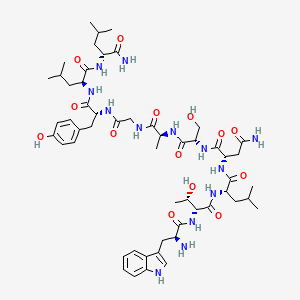
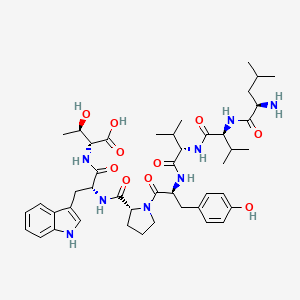
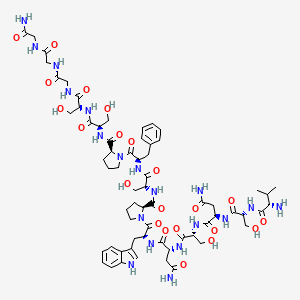
![(6S,7S)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7886976.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-8,10,13-trimethyl-3-oxo-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B7886980.png)
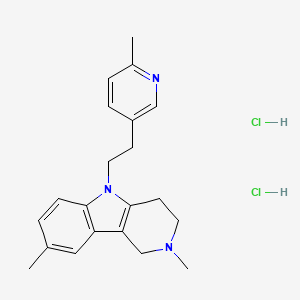
![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7887000.png)
